

# Dilaurylglycerosulfate molecular structure and formula

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## Compound of Interest

Compound Name: Dilaurylglycerosulfate

Cat. No.: B12421066

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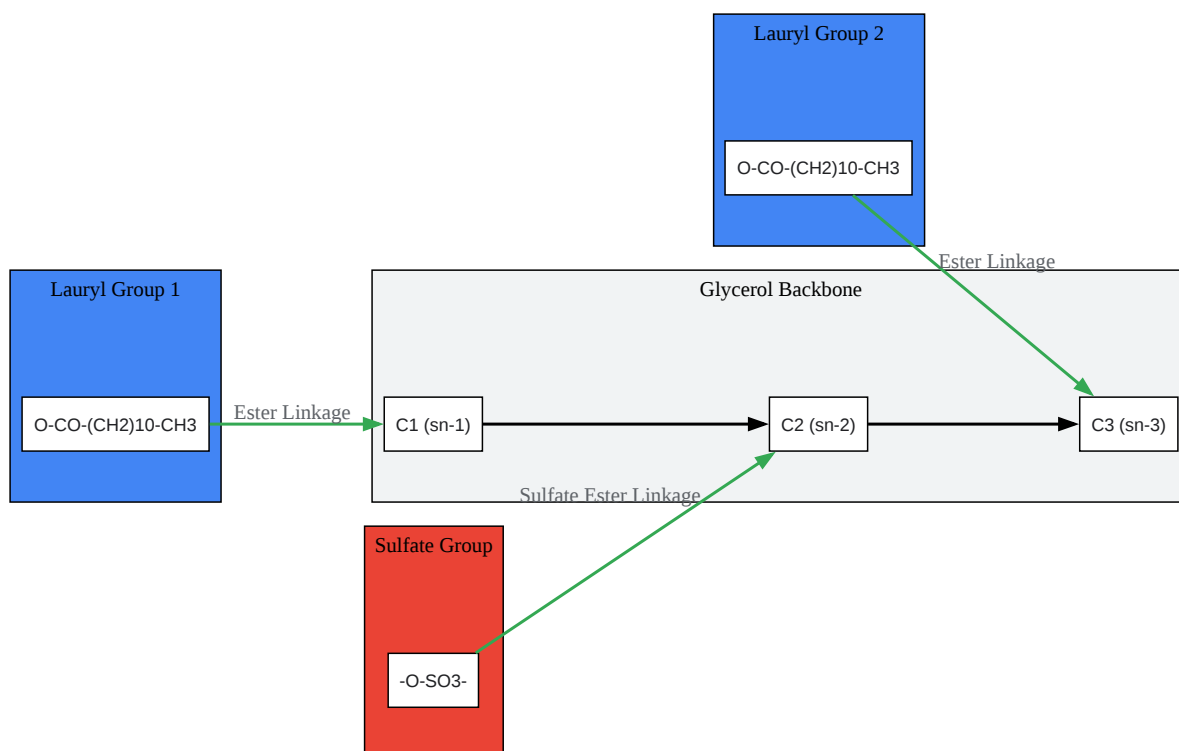
## In-Depth Technical Guide to Dilaurylglycerosulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of **dilaurylglycerosulfate**. It also outlines its primary application as a co-emulsifier in diagnostic assays and presents a generalized experimental protocol for its use.

## Molecular Structure and Chemical Formula

**Dilaurylglycerosulfate** is an anionic surfactant with the chemical formula  $C_{27}H_{56}O_6S$ . Its structure consists of a central glycerol backbone. Two lauryl (dodecanoyl) fatty acid chains are attached to the primary alcohol positions (sn-1 and sn-3) of the glycerol via ester bonds. A sulfate group is esterified to the secondary alcohol position (sn-2), conferring the molecule's anionic and hydrophilic properties. This specific arrangement is chemically named 1,3-dilauroyl-2-glycerosulfate.



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Caption: Molecular structure of 1,3-Dilauroyl-2-glycosulfate.

## Physicochemical and Quantitative Data

**Dilaurylglycosulfate** is a white powder that functions as a co-emulsifier. Its amphiphilic nature, with a hydrophobic region composed of the two lauryl chains and a hydrophilic region consisting of the sulfate group, allows it to reduce surface tension and facilitate the formation of emulsions.

Property	Value	Reference
Chemical Formula	C <sub>27</sub> H <sub>56</sub> O <sub>6</sub> S	[1]
Molecular Weight	508.8 D	[1]
Appearance	White powder	[1]
Purity (from Carbon)	≥90%	[1]
Carbon Content	≥57.3%	[1]
Hydrogen Content	≥10.0%	[1]
Water Content (K. Fischer)	≤5%	[1]

## Synthesis

While specific, detailed protocols for the industrial synthesis of **dilaurylglycerosulfate** are proprietary, the general chemical approach involves a two-step process. First, the sn-1 and sn-3 hydroxyl groups of glycerol are esterified with lauric acid to form 1,3-dilauroylglycerol. In the second step, the remaining hydroxyl group at the sn-2 position is sulfated using a suitable sulfating agent, such as a sulfur trioxide-pyridine complex. This is followed by purification to remove unreacted reagents and byproducts.

## Applications and Experimental Protocols

The primary application of **dilaurylglycerosulfate** is as a co-emulsifier in diagnostic tests for the determination of lipase activity.[2]

### Experimental Protocol: General Lipase Activity Assay

This protocol describes a generalized method for using **dilaurylglycerosulfate** in a colorimetric lipase assay.

#### 1. Reagent Preparation:

- Assay Buffer: Prepare a suitable buffer, such as Tris-HCl, at the optimal pH for the lipase being assayed (e.g., pH 8.0-9.0 for pancreatic lipase).

- **Substrate Solution:** Dissolve a chromogenic lipase substrate (e.g., 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester) in an appropriate organic solvent (e.g., dimethyl sulfoxide or ethanol).
- **Dilaurylglycerosulfate Solution:** Prepare a stock solution of **dilaurylglycerosulfate** in the assay buffer. The final concentration in the assay will need to be optimized but is typically in the millimolar range.
- **Lipase Standard:** Prepare a series of known concentrations of a purified lipase to generate a standard curve.
- **Sample:** Prepare the biological sample (e.g., serum, plasma) to be tested. It may require dilution in the assay buffer.

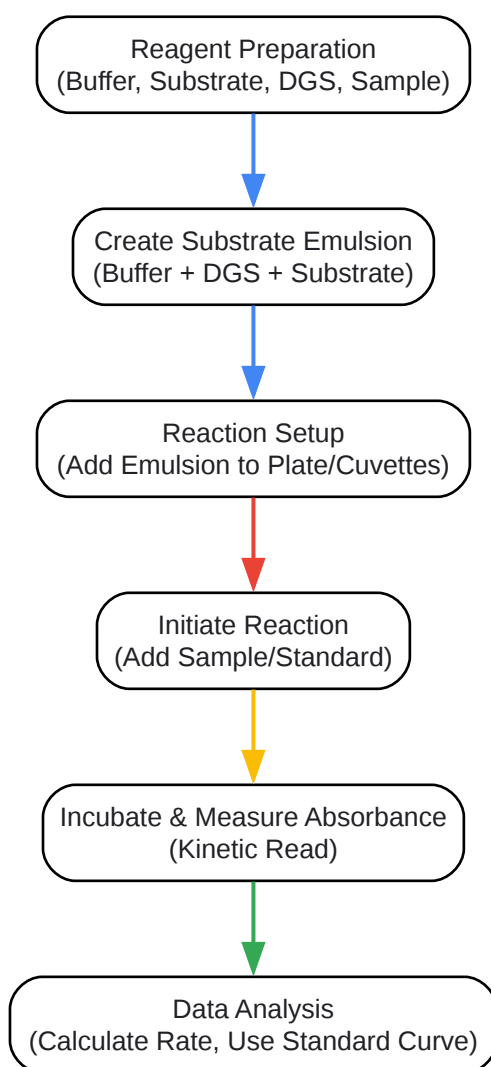
## 2. Assay Procedure:

- **Prepare Substrate Emulsion:** In a suitable vessel, combine the assay buffer, the **dilaurylglycerosulfate** solution, and any necessary cofactors (e.g., colipase, calcium chloride). Add the substrate solution while vortexing or sonicating to form a stable, milky emulsion.
- **Reaction Setup:** In a 96-well microplate or cuvettes, add the substrate emulsion.
- **Initiate Reaction:** Add the lipase standard, sample, or a blank (assay buffer) to the appropriate wells/cuvettes to start the reaction.
- **Incubation and Measurement:** Incubate the reaction at a constant temperature (e.g., 37°C). Measure the increase in absorbance at the appropriate wavelength for the chromogenic product at regular intervals using a microplate reader or spectrophotometer.

## 3. Data Analysis:

- Calculate the rate of reaction (change in absorbance per minute) for each standard and sample from the linear portion of the absorbance vs. time plot.
- Subtract the rate of the blank from all readings.

- Plot the rate of reaction for the lipase standards against their known concentrations to create a standard curve.
- Determine the lipase activity in the sample by interpolating its rate of reaction on the standard curve.



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Caption: General workflow for a lipase assay using **dilaurylglycerosulfate**.

## Signaling Pathways

Currently, there is no scientific literature to suggest that **dilaurylglycerosulfate** has a role in biological signaling pathways. Its design and application are primarily for in vitro diagnostic use

as a synthetic surfactant.

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## References

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- 2. medchemexpress.cn [medchemexpress.cn]
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